4-(3,5-Difluorophenyl)cyclohexanone

Lipophilicity Drug Design ADME

4-(3,5-Difluorophenyl)cyclohexanone features a 3,5-difluorophenyl motif enhancing lipophilicity and metabolic stability versus non-fluorinated analogs. Ideal for CNS, inflammation, and cancer drug discovery requiring precise pharmacokinetic modulation. For R&D use only; inquire for bulk.

Molecular Formula C12H12F2O
Molecular Weight 210.22 g/mol
CAS No. 156265-95-1
Cat. No. B175172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)cyclohexanone
CAS156265-95-1
Synonyms4-(3,5-difluorophenyl)cyclohexanone
Molecular FormulaC12H12F2O
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2
InChIKeyLHELOYUWBUCWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)cyclohexanone (CAS 156265-95-1): Core Intermediate Profile and Structural Differentiation for Scientific Procurement


4-(3,5-Difluorophenyl)cyclohexanone (CAS 156265-95-1, molecular weight 210.22 g/mol) is a fluorinated cyclohexanone derivative featuring a 3,5-difluorophenyl substituent at the para position of the cyclohexanone ring [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its key structural feature—the presence of two electron-withdrawing fluorine atoms on the phenyl ring—enhances lipophilicity and alters the electronic properties of the carbonyl group, which differentiates its reactivity profile and physicochemical properties from non-fluorinated analogs .

Why 4-(3,5-Difluorophenyl)cyclohexanone Cannot Be Interchanged with Non-Fluorinated or Ortho-Fluorinated Cyclohexanone Analogs in Critical Syntheses


Direct substitution with unfluorinated 4-phenylcyclohexanone or positionally isomeric 2-(3,5-difluorophenyl)cyclohexanone is not a viable option in procurement decisions where precise physicochemical properties and metabolic stability of downstream candidates are required. The 3,5-difluorination pattern on the phenyl ring significantly modulates electron density and lipophilicity compared to the parent phenyl analog . Furthermore, the para-substitution of the cyclohexanone ring preserves ketone reactivity for further derivatization while the fluorine atoms provide a distinct metabolic stability profile often sought in lead optimization programs . These quantifiable differences in lipophilicity and electronic effects underscore why generic substitution would compromise the intended physicochemical and biological profile of the final target molecule, as detailed in the evidence guide below.

Quantitative Differentiation Evidence for 4-(3,5-Difluorophenyl)cyclohexanone Versus Key Analogs


Lipophilicity Enhancement: 4-(3,5-Difluorophenyl)cyclohexanone vs. 4-Phenylcyclohexanone

The introduction of the 3,5-difluorophenyl group increases the calculated lipophilicity of the cyclohexanone scaffold compared to the non-fluorinated 4-phenylcyclohexanone analog, a critical parameter influencing membrane permeability and oral bioavailability in drug discovery . The XLogP3-AA value for 4-(3,5-difluorophenyl)cyclohexanone is 2.3 [1]. In comparison, the reported logP for 4-phenylcyclohexanone ranges from 2.30 to 2.91 .

Lipophilicity Drug Design ADME

Purity Specification for Reproducible Synthetic Outcomes: 4-(3,5-Difluorophenyl)cyclohexanone vs. Typical Bulk Intermediates

Procurement decisions are often driven by the guaranteed purity of the intermediate to ensure consistent and high-yielding downstream chemistry. Commercial sourcing of 4-(3,5-difluorophenyl)cyclohexanone from reputable vendors provides a verifiable purity specification of ≥95% . This contrasts with lower purity grades (e.g., 90% or technical grade) sometimes offered for less specialized cyclohexanone building blocks .

Synthetic Chemistry Quality Control Procurement

Metabolic Stability Implications: Fluorinated Cyclohexanone Scaffold vs. Non-Fluorinated Analogs

The incorporation of fluorine atoms, particularly in the 3,5-positions of the phenyl ring, is a well-established medicinal chemistry strategy to block metabolic soft spots and increase the metabolic stability of drug candidates [1]. While direct comparative metabolic stability data for the isolated intermediate 4-(3,5-difluorophenyl)cyclohexanone is not publicly available, class-level knowledge predicts that molecules derived from this fluorinated building block will exhibit greater resistance to cytochrome P450-mediated oxidation compared to those derived from non-fluorinated 4-phenylcyclohexanone .

Drug Metabolism Medicinal Chemistry Fluorine Chemistry

Differentiation in Downstream Synthetic Utility: 4-(3,5-Difluorophenyl)cyclohexanone vs. Ortho-Substituted Isomer

The position of the 3,5-difluorophenyl substituent on the cyclohexanone ring dictates the steric and electronic environment of the ketone moiety, directly impacting its reactivity in subsequent transformations. 4-(3,5-Difluorophenyl)cyclohexanone, with its para-substitution, presents a less sterically hindered carbonyl group compared to its ortho-substituted isomer, 2-(3,5-difluorophenyl)cyclohexanone (CAS 851337-61-6) . This structural difference is critical for reactions such as nucleophilic additions, condensations, and enolate formations, where the ortho isomer may exhibit significantly different reactivity and selectivity profiles [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Optimized Application Scenarios for 4-(3,5-Difluorophenyl)cyclohexanone Based on Quantified Differentiation


Synthesis of Drug Candidates Requiring Enhanced Metabolic Stability and Controlled Lipophilicity

This compound is ideally suited for the synthesis of small molecule drug candidates where the 3,5-difluorophenyl motif is a key pharmacophore or scaffold element. Based on its enhanced lipophilicity (XLogP3-AA = 2.3) [1] and the class-level prediction of increased metabolic stability , it is a strategic building block for medicinal chemists designing compounds targeting central nervous system (CNS) disorders, inflammation, or cancer, where modulating membrane permeability and reducing oxidative metabolism are critical for achieving favorable pharmacokinetic profiles .

Advanced Agrochemical Intermediate Development

The compound's differentiated physicochemical properties, particularly its higher purity specification (≥95%) and fluorinated aromatic ring, make it a valuable intermediate for developing novel fungicides or herbicides [1]. The fluorine atoms contribute to improved environmental stability and bioactivity of the final agrochemical product, a key differentiator from non-fluorinated phenylcyclohexanone-based leads . The consistent purity ensures reliable performance in large-scale field trials and formulation studies .

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Researchers conducting SAR studies around a cyclohexanone scaffold will find 4-(3,5-difluorophenyl)cyclohexanone a critical comparator to non-fluorinated (4-phenylcyclohexanone) and ortho-fluorinated (2-(3,5-difluorophenyl)cyclohexanone) analogs [1]. Its unique combination of a para-substituted ketone with a 3,5-difluorophenyl group allows for the systematic exploration of steric and electronic effects on target binding affinity and functional activity . This enables the rational design of more potent and selective drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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